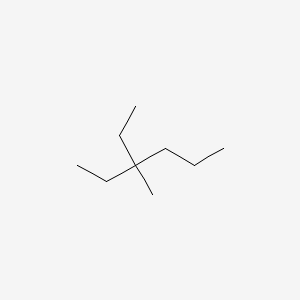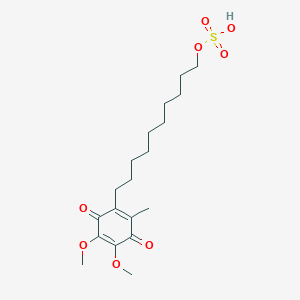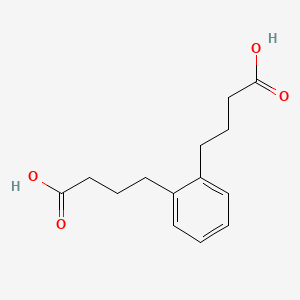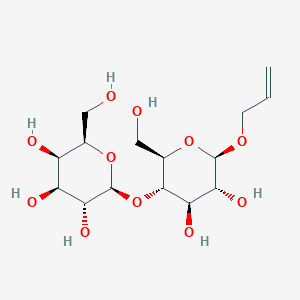![molecular formula C15H16O4 B13421810 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one CAS No. 489-53-2](/img/structure/B13421810.png)
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a complex organic compound with a unique structure that includes an oxirane ring and a chromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization to form the chromenone structure. The oxirane ring is then introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromenone core may interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
- **8-[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-(3-methylbut-2-enoxy)chromen-2-one
- **8-[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-[(E)-5-[(2R)-3,3-dimethyloxiran-2-yl]-3-methylpent-2-enoxy]chromen-2-one
Uniqueness
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is unique due to its specific combination of an oxirane ring and a methoxychromenone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
489-53-2 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m1/s1 |
InChIキー |
LSZONYLDFHGRDP-GFCCVEGCSA-N |
異性体SMILES |
CC1([C@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C |
正規SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)


![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)

![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)


